p-Tolyl benzoate
Overview
Description
P-Tolyl benzoate, also known as 4-Methylphenyl benzoate or 4-Cresyl benzoate, is a chemical compound with the molecular formula C14H12O2 . It is a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring (benzoate) attached to another benzene ring (p-tolyl) via an ester linkage . The molecular weight of this compound is 212.24 .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . . The melting point of this compound is between 69.0 to 73.0 degrees Celsius .Scientific Research Applications
Anti-Leishmanial Activity
p-Tolyl benzoate has been researched for its potential in treating Leishmaniasis, a parasitic disease. Organometallic antimony(V) dicarboxylates, including those with p-tolyl ligands, have shown effectiveness against the parasite, with low toxicity to mammalian cells, highlighting their promise as drug candidates (Ali et al., 2013).
Photocatalytic and Radiation-Induced Reactions
This compound has been studied in the context of γ-radiolysis, where it was subjected to radiation in different solvents. The products formed were similar to those observed in photo-Fries reactions, indicating the potential for this compound in photocatalytic applications (Belluŝ et al., 1968).
Biochemical Degradation Pathways
Research on the TOL plasmid-specified meta-cleavage pathway, which is involved in the degradation of benzoate and toluates, reveals that this compound can be catabolized through this pathway. This pathway's selectivity and mechanism of action are critical for understanding how such compounds are broken down biochemically (Harayama et al., 1987).
Catalytic Applications
This compound has been utilized in the preparation of various esters and phosphoric esters, demonstrating its role in catalysis and the synthesis of organophosphorus compounds (Mitsunobu & Eguchi, 1971).
Fries Rearrangement Studies
Studies on Fries rearrangement, a key organic reaction, have utilized this compound. Using zeolitic catalysts, the rearrangement of this compound has been investigated, contributing to our understanding of catalytic processes in organic chemistry (Vogt et al., 1995).
Enantiomer-Differentiating Reactions
The treatment of certain benzoates, including this compound, with lithiomethyl p-tolyl sulfoxide has been studied for its enantiomer-differentiating reactions. This research aids in understanding stereochemical aspects of organic reactions (Kunieda et al., 1989).
Oxidation and Coordination Studies
This compound has been used in studies focusing on the oxidation of various substrates tethered to N-donor pyridine ligands in carboxylate-bridged diiron(II) complexes. These studies help in mimicking the chemistry of bacterial multicomponent monooxygenases (Carson & Lippard, 2004).
Spectrophotometric Reagents in Metal Analysis
N-benzoyl-p-tolyl-hydroxylamine, derived from this compound, has been used as a spectrophotometric reagent for the determination of vanadium. This highlights its application in analytical chemistry for metal detection (Majumdar & Das, 1966).
Organic Synthesis and Catalysis
Research involving the reaction of benzoic anhydride with toluene in the presence of cupric oxide, producing tolyl benzoates like this compound, contributes to the field of organic synthesis and catalysis (Tanda & Fujii, 1974).
Anaerobic Biodegradation
The anaerobic biodegradability of compounds like this compound by landfill-derived microorganisms has been studied, providing insights into environmental biodegradation processes (Wang & Barlaz, 1998).
Polynuclear Aryls in Organic Chemistry
Research on the hydrolysis of arylcarbinyl benzoates, including polynuclear aryls like this compound, helps in understanding the substituent effect in organic chemistry (Sawada et al., 1972).
Safety and Hazards
Mechanism of Action
Mode of Action
The interaction of this compound with its targets and the resulting changes at the molecular level are areas of ongoing research .
Biochemical Pathways
Benzoate derivatives have been studied for their potential role in various metabolic pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methylphenyl benzoate . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is active.
Properties
IUPAC Name |
(4-methylphenyl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRZUDIHEZXFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060632 | |
Record name | p-Tolyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-34-6 | |
Record name | 4-Methylphenyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Cresol benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Tolyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137593 | |
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Record name | p-Tolyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8788 | |
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Record name | Benzoic acid, 4-methylphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Tolyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tolyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-CRESOL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRF6AI5R4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methylphenyl benzoate?
A1: The molecular formula of 4-Methylphenyl benzoate is C14H12O2, and its molecular weight is 212.24 g/mol. [, , , ]
Q2: Are there any notable structural similarities between 4-Methylphenyl benzoate and other aryl benzoates?
A2: Yes, the crystal structure of 4-Methylphenyl benzoate closely resembles that of phenyl benzoate, 4-methylphenyl 4-methylbenzoate, and other aryl benzoates, exhibiting similar bond parameters. [, , , , ]
Q3: What is the dihedral angle between the phenyl and benzoyl rings in 4-Methylphenyl benzoate?
A3: The dihedral angle between the two aromatic rings in the crystal structure of 4-Methylphenyl benzoate is 63.57(5)°. []
Q4: Does the methyl group in 4-Methylphenyl benzoate exhibit any interesting structural features?
A4: In the crystal structure of phenyl 4-methylbenzoate (an isomer of 4-Methylphenyl benzoate), the methyl group displays orientational disorder. []
Q5: How does 4-Methylphenyl benzoate react in acidic conditions?
A5: In acidic environments, 4-Methylphenyl benzoate undergoes a rapid retro-Fries rearrangement, yielding 4-methylphenol and benzoic acid. This reaction suggests a dissociation-recombination mechanism with the potential for trapping the released benzoyl cation. [, ]
Q6: Can 4-Methylphenyl benzoate undergo a photochemical Fries rearrangement?
A6: Studies on related compounds, like 4-methylphenyl acetate, suggest that a photochemical Fries rearrangement might occur, potentially proceeding through a 4-acyl-4-methylcyclohexa-2,5-dienone intermediate. [, ]
Q7: How does 4-Benzoyl-4-methylcyclohexa-2,5-dienone, a precursor to 4-Methylphenyl benzoate, react with nucleophiles?
A7: 4-Benzoyl-4-methylcyclohexa-2,5-dienone undergoes hydrolysis in water, producing 4-methylphenol and benzoic acid. This reaction exhibits proton, water, and hydroxide ion catalysis, indicating a mechanistic similarity to benzaldehyde hemiacetal cleavage. []
Q8: What are the products when 4-Benzoyl-4-methylcyclohexa-2,5-dienone reacts with dialkyl amines?
A8: Reactions with dialkyl amines yield a mixture of 4-methylphenyl benzoate and 4-methylphenol alongside N,N-dialkylbenzamide. The proposed mechanism involves an initial amine-induced rearrangement to 4-methylphenyl benzoate, followed by amine cleavage to the phenol and amide. []
Q9: Has 4-Methylphenyl benzoate been explored as a chiral stationary phase in HPLC?
A9: Yes, a cellulose tris(4-methylphenyl benzoate) ester, commercially available as Chiralcel OJ, has been successfully used as a chiral stationary phase for separating enantiomers of compounds such as thalidomide and aminoglutethimide. [, , ]
Q10: What factors influence the enantiomeric resolution using Chiralcel OJ?
A10: Factors such as mobile phase composition (e.g., hexane-ethanol or hexane-2-propanol ratios) and column temperature affect the retention and enantioselectivity of compounds separated using the Chiralcel OJ stationary phase. []
Q11: Can FDLD (fluorescence-detected linear dichroism) be used to study 4-Methylphenyl benzoate?
A11: Yes, FDLD has been successfully employed to analyze 4-Methylphenyl benzoate oriented on stretched oxidized polyethylene film. This technique reveals information about the spectral properties, orientation, and immediate environment of the molecule. []
Q12: Have any computational studies been conducted on 4-Methylphenyl benzoate or related aryl benzoates?
A12: While specific studies on 4-Methylphenyl benzoate are limited in the provided research, computational analyses on related aryl benzoates and their metal complexes provide insights into their structural features, electronic properties, and reactivity. [, , ]
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